Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate

Medicinal Chemistry Diversity-Oriented Synthesis Cross-Coupling

Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate (CAS 2138253-50-4) is a fully aromatic, fused heterocyclic building block belonging to the imidazo[1,5-a]pyrimidine class. Its molecular formula is C9H5BrF3N3O2 with a molecular weight of 324.05 g/mol.

Molecular Formula C9H5BrF3N3O2
Molecular Weight 324.057
CAS No. 2138253-50-4
Cat. No. B2629450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate
CAS2138253-50-4
Molecular FormulaC9H5BrF3N3O2
Molecular Weight324.057
Structural Identifiers
SMILESCOC(=O)C1=C2N=C(C=CN2C(=N1)Br)C(F)(F)F
InChIInChI=1S/C9H5BrF3N3O2/c1-18-7(17)5-6-14-4(9(11,12)13)2-3-16(6)8(10)15-5/h2-3H,1H3
InChIKeyJMMOFHIRNBQYTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate (CAS 2138253-50-4) – Core Physicochemical & Structural Profile for Research Procurement


Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate (CAS 2138253-50-4) is a fully aromatic, fused heterocyclic building block belonging to the imidazo[1,5-a]pyrimidine class. Its molecular formula is C9H5BrF3N3O2 with a molecular weight of 324.05 g/mol [1]. The scaffold incorporates three chemically distinct functional handles: a bromine at position 6, a trifluoromethyl at position 2, and a methyl ester at position 8. The compound is commercially available at a minimum purity specification of 95% . The imidazo[1,5-a]pyrimidine core is historically recognized for antifungal [2] and antitumor [3] activities, making substituted congeners like this molecule of high interest for medicinal chemistry and agrochemical lead generation programs.

Why Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate Cannot Be Replaced by a Generic Imidazo[1,5-a]pyrimidine Analog


Substituting this compound with a generic imidazo[1,5-a]pyrimidine or even a regioisomeric analog (e.g., 8-bromo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine, CAS 2151834-34-1) would compromise both synthetic utility and biological relevance. The specific 6-bromo substitution provides a unique Pd-catalyzed cross-coupling vector (Suzuki, Buchwald-Hartwig) that is electronically and sterically distinct from bromine at other positions [1], while the 2-trifluoromethyl group imparts a computed logP of 3.2 [2] that cannot be replicated by methyl or halo analogs. Furthermore, the 8-methyl ester serves as a masked carboxylic acid or amide precursor that is critical for structure-activity relationship (SAR) exploration in antitumor programs [3]. Generic imidazopyrimidine cores lacking these three orthogonal handles preclude the systematic, diversity-oriented synthesis that drives modern medicinal chemistry campaigns.

Differentiation Evidence for Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate Against Closest Analogs


Structural Uniqueness: Orthogonal Tri-Functional Handle Array Versus Common Imidazo[1,5-a]pyrimidine Building Blocks

The target compound possesses three chemically distinct, orthogonal functional handles (6-Br, 2-CF3, 8-CO2Me) on the fully aromatic imidazo[1,5-a]pyrimidine core. By contrast, the closest commercially available regioisomer, 8-bromo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine (CAS 2151834-34-1), lacks the ester handle entirely, while methyl 2-(trifluoromethyl)-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate (CAS 477870-78-3) is partially saturated and lacks the bromine coupling site . The simultaneous presence of these three handles enables sequential, chemoselective transformations in a single core without protecting group manipulation—a differentiated synthetic efficiency advantage.

Medicinal Chemistry Diversity-Oriented Synthesis Cross-Coupling

Lipophilicity Modulation: The 2-Trifluoromethyl Group Drives Optimal logP Compared to Non-Fluorinated or Mono-Halo Analogs

The computed partition coefficient (XLogP3-AA) for the target compound is 3.2 [1]. This value lies within the optimal oral drug space (logP 1-4) and is driven primarily by the 2-trifluoromethyl substituent. A des-CF3 analog, such as methyl 6-bromoimidazo[1,5-a]pyrimidine-8-carboxylate, would be expected to exhibit a significantly lower logP (estimated ~1.0-1.5 based on fragment contributions), which could reduce membrane permeability. Conversely, a 2-methyl analog would lack the metabolic oxidative resistance conferred by fluorine substitution [2].

Drug Design Physicochemical Properties ADME Prediction

Class-Level Antitumor Activity: 2,8-Disubstituted Imidazo[1,5-a]pyrimidines Exhibit Potent Cytotoxicity Against Leukemia and Carcinoma Cell Lines

A foundational medicinal chemistry study demonstrated that 2,8-disubstituted imidazo[1,5-a]pyrimidines bearing a thioxo group at position 8 exhibited antitumor activity comparable to 5-fluorouracil against L1210 murine leukemia and KB human oral epidermoid carcinoma cell lines [1]. The target compound shares the same 2,8-disubstitution pattern on the fully aromatic core and, with its 8-methyl ester, serves as a direct precursor to diverse 8-carboxamide and 8-carboxylate analogs. While the target compound itself has not yet been reported in peer-reviewed antitumor assays, this class-level evidence supports its procurement as a strategic intermediate for SAR exploration in oncology programs.

Antitumor Agents Kinase Inhibition Oncology

Antifungal Pharmacophore Heritage: Imidazo[1,5-a]pyrimidine Scaffolds Are Validated Antimycotic Agents in Patent Literature

The imidazo[1,5-a]pyrimidine core was first patented for antifungal applications, with EP 0134928 B1 and US-4914104-A disclosing potent antimycotic activity [1][2]. The target compound incorporates the privileged trifluoromethyl substituent at position 2, which is a recurrent feature in modern azole antifungals due to its electron-withdrawing effect on the heme-binding heterocycle. While the 6-bromo-8-carboxylate pattern is novel, the core antifungal pharmacophore is preserved. This compound may serve as a diversification scaffold for next-generation agrochemical fungicide leads targeting sterol 14α-demethylase (CYP51).

Antifungal Agents Agrochemical Discovery CYP51 Inhibition

High-Value Application Scenarios for Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate in Scientific Research and Industrial Procurement


Medicinal Chemistry Library Synthesis via Sequential Pd-Catalyzed Cross-Coupling at C6 and C8 Ester Amidation

Procure this compound as a single starting point for a library of >100 trisubstituted imidazo[1,5-a]pyrimidines by first performing Suzuki-Miyaura cross-coupling at the 6-bromo position with diverse aryl/heteroaryl boronic acids, followed by ester hydrolysis to the carboxylic acid and HATU-mediated amidation with primary/secondary amines at the 8-position. The 2-CF3 group remains inert throughout these transformations, ensuring conserved metabolic stability. This strategy leverages the orthogonal reactivity established in Section 3, Evidence Item 1. [1]

Agrochemical Fungicide Lead Diversification Targeting CYP51

Use the compound as a core scaffold for structure-activity relationship exploration around the 6-bromo and 8-carboxylate positions, while retaining the 2-trifluoromethyl group critical for heme iron coordination in CYP51. The class-level antifungal patent precedent (Section 3, Evidence Item 4) supports this application. The methyl ester can be converted to amides, hydrazides, or heterocycles known to enhance fungicidal activity. [2]

Oncology Hit-to-Lead Programs Focused on Kinase Inhibition

Deploy this intermediate in hit-to-lead campaigns targeting kinases implicated in leukemia (L1210 model) or solid tumors (KB model), building on the class-level antitumor validation (Section 3, Evidence Item 3). The 6-bromo group can be exploited for biaryl synthesis to access type II kinase inhibitor pharmacophores, while the 8-position ester allows introduction of solubilizing groups to modulate ADME properties without altering the kinase hinge-binding core. [3]

Custom Synthesis and Catalog Expansion for Chemical Suppliers Serving Academic Screening Centers

For chemical vendors, stocking this compound fills a gap in the imidazo[1,5-a]pyrimidine building block portfolio. The combination of 2-CF3 (logP booster), 6-Br (cross-coupling handle), and 8-CO2Me (amidation/hydrolysis site) is absent from the catalogs of major suppliers, as evidenced by the fact that the closest analogs (8-bromo-6-CF3, CAS 2151834-34-1; 3-bromo-6-CF3, CAS 2151835-19-5) lack the ester functionality. This unmet need makes the compound a differentiated catalog entry for academic screening collections.

Quote Request

Request a Quote for Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.